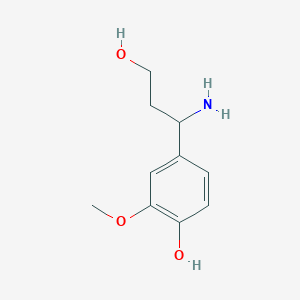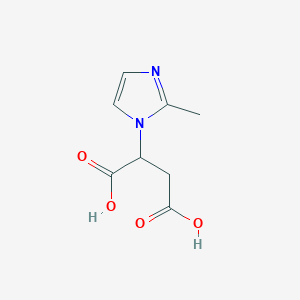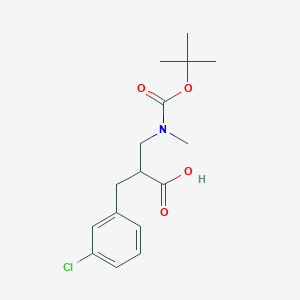
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid
Vue d'ensemble
Description
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid, also known as Boc-3-Cl-2-MeAMP, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid valine and is commonly used as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP is not well understood. However, it is believed to work by inhibiting the activity of enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases. This inhibition leads to the accumulation of uncharged tRNAs, which in turn activates the amino acid response pathway and triggers a cellular stress response.
Biochemical and Physiological Effects:
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP has also been shown to have antibacterial and antifungal activity, and to enhance the immune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP is its versatility as a building block for the synthesis of peptides and proteins. It can be easily incorporated into peptide sequences and can be used to synthesize a wide variety of bioactive peptides. However, one limitation of 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP is its cost. It is a relatively expensive reagent, which can limit its use in some research applications.
Orientations Futures
There are many potential future directions for the use of 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP in scientific research. One area of interest is the development of new peptide-based drugs for the treatment of various diseases. 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP could be used to synthesize peptide inhibitors of specific enzymes or receptors involved in disease pathways. Another area of interest is the development of new antimicrobial peptides for the treatment of bacterial and fungal infections. 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP could be used to synthesize novel peptides with enhanced antibacterial and antifungal activity. Finally, 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP could be used to synthesize new cell-penetrating peptides for the delivery of drugs and other therapeutic agents to target cells.
Applications De Recherche Scientifique
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It has been used to synthesize a variety of bioactive peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide inhibitors. 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acideAMP has also been used to synthesize peptide-based drugs for the treatment of various diseases, such as cancer and diabetes.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYXAJKHVMWBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661464 | |
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-77-8 | |
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





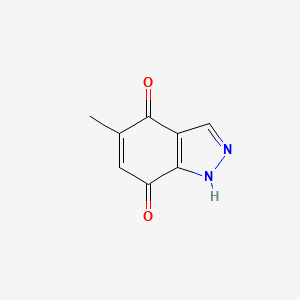
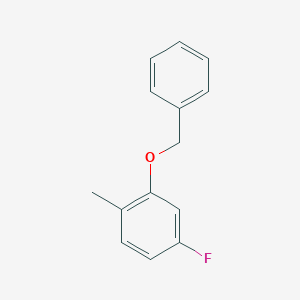
![5,6,7,8-Tetrahydro-4H-thieno[3,2-b]indole](/img/structure/B3360190.png)
![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)
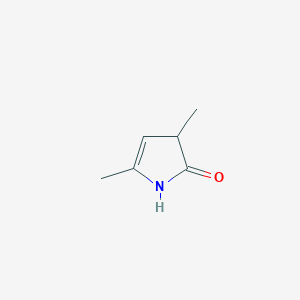
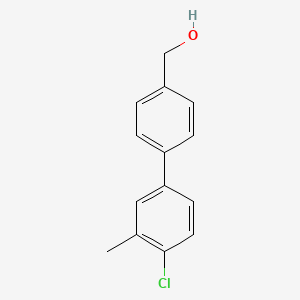
![2-Methylpyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3360217.png)
![2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3360230.png)
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid](/img/structure/B3360233.png)
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)
